molecular formula C27H40O2 B12441772 (2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

Cat. No.: B12441772
M. Wt: 396.6 g/mol
InChI Key: ODADKLYLWWCHNB-HHHXNRCGSA-N
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Description

(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is a member of the tocotrienol family, which is part of the vitamin E group. Tocotrienols are known for their antioxidant properties and are found in various natural sources such as palm oil, rice bran oil, and certain nuts and grains . This compound is characterized by its chromanol ring structure and an isoprenoid side chain, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol typically involves the condensation of a chromanol derivative with an isoprenoid chain precursor. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction, followed by purification steps such as chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound is usually carried out through extraction from natural sources, such as palm oil. The extraction process involves saponification, followed by chromatographic separation to isolate the tocotrienols. Advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) are also employed to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted chromanols from substitution reactions .

Scientific Research Applications

(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The molecular targets include lipid membranes, proteins, and DNA. The pathways involved in its action include the activation of antioxidant response elements and the inhibition of pro-oxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is unique due to its specific isoprenoid side chain and the position of methyl groups on the chromanol ring, which contribute to its distinct antioxidant properties and biological activities .

Properties

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/t27-/m1/s1

InChI Key

ODADKLYLWWCHNB-HHHXNRCGSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Origin of Product

United States

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